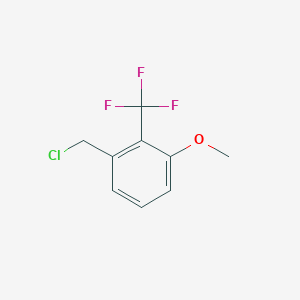
6beta-Acetoxy-5-epilimonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Acetoxy-5-epilimonin typically involves the extraction from natural sources such as the root bark of Evodia glauca . The extraction process includes maceration with solvents like ethanol, ethyl acetate, and hexane to obtain crude extracts . These extracts are then purified using chromatographic techniques to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification processes as described for laboratory-scale synthesis. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6beta-Acetoxy-5-epilimonin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6beta-Acetoxy-5-epilimonin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 6beta-Acetoxy-5-epilimonin involves its interaction with molecular targets and pathways in biological systems. It exerts cytotoxic effects by inducing apoptosis in tumor cells through the activation of specific signaling pathways . Additionally, its anti-platelet aggregation activity is mediated by inhibiting platelet activation and aggregation processes .
Comparison with Similar Compounds
6beta-Acetoxy-5-epilimonin can be compared with other similar limonoids, such as:
Limonin: Another limonoid with similar bitter properties but different biological activities.
Obacunone: Known for its anticancer and anti-inflammatory properties.
Rutaevine: Exhibits cytotoxic and antibacterial activities.
Uniqueness: this compound stands out due to its specific combination of cytotoxic and anti-platelet aggregation activities, making it a unique compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H32O10 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(2R,13R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15?,16?,18?,19?,21?,22?,25-,26-,27-,28?/m0/s1 |
InChI Key |
IHOHGVDNDQTZGL-YCQINRHASA-N |
Isomeric SMILES |
CC(=O)OC1C2[C@@]3(COC(=O)CC3OC2(C)C)C4CC[C@]5(C(OC(=O)C6C5([C@@]4(C1=O)C)O6)C7=COC=C7)C |
Canonical SMILES |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
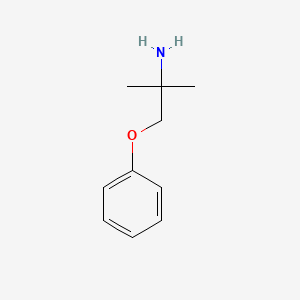
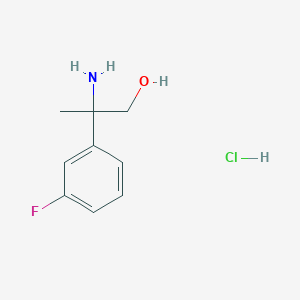
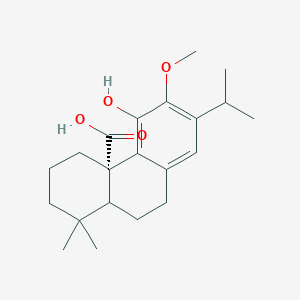
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
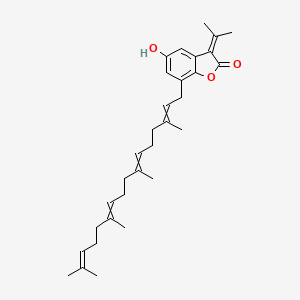

![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)

